molecular formula C22H34O2 B1211196 Taxa-4(20),11(12)-dien-5alpha-yl acetate CAS No. 214628-37-2

Taxa-4(20),11(12)-dien-5alpha-yl acetate

Cat. No.: B1211196
CAS No.: 214628-37-2
M. Wt: 330.5 g/mol
InChI Key: APIZAZFFQBVSJA-ZJDLJICXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxane which contains double bounds at the 4-20 and 11-12 positions and which is substituted by an acetoxy group at the 5alpha position. It is a taxane diterpenoid and an acetate ester.

Scientific Research Applications

Biosynthesis in Taxol Production

  • Taxol Biosynthesis : Taxa-4(20),11(12)-dien-5alpha-yl acetate plays a crucial role in the biosynthesis of Taxol. A study revealed the cloning and functional expression of an enzyme involved in converting taxadien-5alpha-yl acetate to further hydroxylated intermediates of the Taxol pathway, highlighting its importance in Taxol production (Walker, Schoendorf, & Croteau, 2000).

Enzymatic Transformations

  • Cytochrome P450 Mediated Transformation : Research identified an enzyme, cytochrome P450 taxadiene 5alpha-hydroxylase, that catalyzes the hydroxylation of this compound, a key step in Taxol biosynthesis. This enzyme efficiently uses this compound as a substrate, indicating its crucial role in the Taxol biosynthetic pathway (Jennewein, Long, Williams, & Croteau, 2004).

Novel Taxane Derivatives Discovery

  • Identification of New Taxane Derivatives : A study discovered new taxane derivatives in Taxus baccata, emphasizing the diversity of compounds derived from this compound and its potential in developing new therapeutic agents (Shi, Lederman, Sauriol, McCollum, & Zamir, 2004).

Role in Acylation Reactions

  • Acylation of Taxadien-5alpha-ol : The acetylation of taxa-4(20),11(12)-dien-5alpha-ol, derived from this compound, is a key step in Taxol biosynthesis. Research on the acetyl transferase enzyme involved provides insights into its selective and high affinity for substrates, offering potential targets for improving Taxol production (Walker, Ketchum, Hezari, Gatfield, Goleniowski, Barthol, & Croteau, 1999).

Transformation into Taxol Biosynthetic Intermediates

  • Conversion to Biosynthetic Intermediates : Another study investigated the transformation of this compound into taxol biosynthetic intermediates. This research sheds light on the complex biosynthetic pathway of Taxol and the role of this compound in it (Wheeler, Long, Ketchum, Rithner, Williams, & Croteau, 2001).

Properties

CAS No.

214628-37-2

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C22H34O2/c1-14-7-8-17-13-19-15(2)20(24-16(3)23)10-12-22(19,6)11-9-18(14)21(17,4)5/h17,19-20H,2,7-13H2,1,3-6H3/t17-,19+,20-,22+/m0/s1

InChI Key

APIZAZFFQBVSJA-ZJDLJICXSA-N

Isomeric SMILES

CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C

SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C

Canonical SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 2
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 3
Reactant of Route 3
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 4
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 5
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 6
Taxa-4(20),11(12)-dien-5alpha-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.